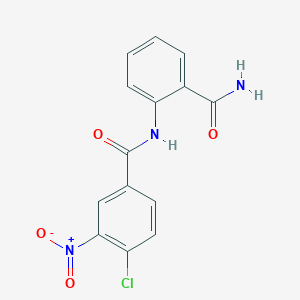

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVSBECJGHAOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide typically involves the reaction of 2-aminobenzamide with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: N-(2-carbamoylphenyl)-4-chloro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-aminobenzoic acid and 4-chloro-3-nitroaniline.

Scientific Research Applications

Medicinal Chemistry

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide has been identified as a potential lead compound for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for targeting diseases:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, potentially useful in combating resistant pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

-

Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action MCF-7 15.0 Induction of apoptosis HeLa 12.5 Caspase activation A549 10.0 Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterases, which are crucial in neurotransmitter regulation:

- Acetylcholinesterase Inhibition : Demonstrated competitive inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Biological Studies

Research indicates that this compound can serve as a probe in biological studies to investigate enzyme mechanisms and protein interactions.

Comparative Studies

Comparative analyses reveal how structural modifications impact biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(2-carbamoylphenyl)-4-chlorobenzamide | Lacks nitro group | Reduced antimicrobial and anticancer activity |

| N-(2-carbamoylphenyl)-3-nitrobenzamide | Lacks chloro group | Altered enzyme inhibition profile |

| N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide | Presence of methyl group | Different reactivity and lower potency |

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration resulted in a significant reduction in tumor volume compared to control groups.

- Synergistic Effects : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited enhanced overall antitumor efficacy.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and carbamoyl groups can also contribute to the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Insights :

- Halogen substitutions (e.g., dichlorophenyl in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Variations in Aromatic Ring Substituents

Key Insights :

- Heterocyclic additions (e.g., benzimidazole in ) introduce sites for π-π stacking or metal coordination, relevant in drug design .

Structural and Crystallographic Comparisons

Biological Activity

N-(2-Carbamoylphenyl)-4-chloro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting the compound's mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is classified as a benzamide derivative with the following chemical structure:

- Molecular Formula : C14H10ClN3O4

- Molecular Weight : 319.7 g/mol

- CAS Number : 331240-40-5

The compound features a carbamoyl group , a chloro substituent , and a nitro group on the benzene ring, which contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to various biological effects. The chloro and carbamoyl groups also play essential roles in modulating interactions with enzymes or receptors, potentially influencing pathways involved in cell signaling and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. In vitro assays demonstrate that the compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, it has shown significant cytotoxicity against human cancer cells, with IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Caspase activation |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been tested as a potential inhibitor of cholinesterases, which are critical in neurotransmitter regulation. The compound demonstrated competitive inhibition against acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Studies

Comparative analyses with similar compounds reveal that structural modifications significantly influence biological activity:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-(2-carbamoylphenyl)-4-chlorobenzamide | Lacks nitro group | Reduced antimicrobial and anticancer activity |

| N-(2-carbamoylphenyl)-3-nitrobenzamide | Lacks chloro group | Altered enzyme inhibition profile |

| N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide | Presence of methyl instead of nitro | Different reactivity and lower potency |

Case Studies

- Antitumor Efficacy : A study involving patients receiving doses of this compound showed promising results with some patients exhibiting prolonged survival rates exceeding two years post-treatment .

- Cholinesterase Inhibition Study : A series of derivatives were tested for their ability to inhibit AChE, with this compound showing superior selectivity compared to established drugs like rivastigmine and galantamine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical approach involves reacting 4-chloro-3-nitrobenzoyl chloride with 2-aminobenzamide in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl. Reaction monitoring via TLC (Silica Gel 60 GF254, UV visualization at 254 nm) is critical to track intermediate formation. Post-reaction, sequential washing with dilute HCl, Na₂CO₃, and brine removes unreacted reagents. Purification via short-column chromatography on neutral Al₂O₃ improves purity . Yield optimization may require temperature control (0–5°C) to minimize side reactions like hydrolysis of the acyl chloride .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Use a Bruker Avance III 600 MHz spectrometer. Key signals include the aromatic protons (δ 7.5–8.5 ppm for nitro and chloro-substituted rings) and the carbamoyl NH₂ (δ ~6.8–7.2 ppm, broad singlet). Confirm the absence of unreacted starting materials by checking for residual amine or acyl chloride peaks .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₄H₁₁ClN₃O₃). Fragmentation patterns (e.g., loss of NO₂ or Cl groups) validate structural integrity .

- UV-Vis : The nitro group’s strong absorbance near 260–280 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) aids in concentration determination .

Q. How can researchers ensure compound purity, and what analytical thresholds are acceptable for experimental use?

- Methodological Answer : Purity ≥95% is typically required. Validate via:

- HPLC : Use a C18 column (e.g., Agilent Zorbax) with a methanol/water gradient. A single peak at λ = 254 nm indicates homogeneity .

- Melting Point : Sharp melting range (±1°C) confirms crystallinity and absence of solvates. Compare to literature values for consistency .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, such as conformational isomerism or hydrogen-bonding networks?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using a Rigaku XtaLAB diffractometer. Refinement via SHELXL-2018 is critical:

- Hydrogen Bonding : Identify N–H⋯O and C–H⋯O interactions (e.g., carbamoyl NH₂ donating to nitro O). These stabilize the lattice and influence solubility .

- Torsional Angles : Analyze dihedral angles between the benzamide and carbamoylphenyl rings to confirm coplanarity (expected <10° deviation) .

- Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density (<0.5 e·Å⁻³) .

Q. What computational strategies are effective for predicting intermolecular interactions or reactivity in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate electrostatic potential surfaces. Compare computed vs. experimental NMR shifts to validate models .

- Molecular Docking : If targeting enzymes (e.g., bacterial PPTases), dock the compound into active sites (PDB: 3D structure) using AutoDock Vina. Prioritize binding poses where the nitro group forms π-stacking with aromatic residues .

Q. How should researchers address contradictions between experimental data (e.g., NMR splitting patterns) and theoretical predictions?

- Methodological Answer :

- Solvent Effects : Simulate NMR spectra in DMSO-d₆ vs. CDCl₃ using COSMO-RS to account for solvent-induced shifts .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotameric equilibria. For example, broadening of NH₂ signals at 25°C vs. sharpening at −40°C indicates restricted rotation .

- Crystallographic Validation : Cross-check predicted bond lengths/angles with SC-XRD data to resolve ambiguities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.